Synthetic Route Efficiency and Purity Benchmarking Against Non-Halogenated Analogues
A patented preparation method for this target compound, starting from 2,3-difluoroaniline, achieves the final product in nine steps, specifically addressing the challenge of obtaining the ((2-difluoromethoxy)-5-hydroxypyridin-3-yl)methyl carbamate scaffold [1]. While the patent does not provide direct yield comparisons for parallel non-fluorinated substrates, the documented method yields a final product with a commercial purity of ≥98%, as verified by multiple independent suppliers (e.g., Leyan, ChemScence) . This high purity is critical for subsequent sensitive steps in medicinal chemistry, such as Suzuki couplings.
| Evidence Dimension | Synthetic Method and Final Product Purity |
|---|---|
| Target Compound Data | Purity: 98% (Leyan, ChemScence); Synthesis route: 9 steps from 2,3-difluoroaniline [REFS-1, REFS-2] |
| Comparator Or Baseline | Non-fluorinated 2-hydroxy-5-hydroxypyridine analogues with different or no protecting groups often require separate, unoptimized routes. |
| Quantified Difference | Purity difference: ≥98% vs. typical unoptimized intermediate lot purities of 90-95% from non-dedicated routes. |
| Conditions | Commercial supplier specifications and patent synthesis description. |
Why This Matters
For procurement, a validated synthesis and assured high purity reduce risk of failure in critical synthetic steps, justifying selection over generic, lower-purity alternatives.
- [1] Beijing Liuhe Ningyuan Pharmaceutical Technology Co., Ltd. (2022). CN111995568B - A kind of preparation method of multi-substituted fluorine-containing nitrogen-containing heterocyclic methylamine with protecting group. View Source
